2-N-methylpyridine-2,3-diamine dihydrochloride
Description
Properties
IUPAC Name |
2-N-methylpyridine-2,3-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.2ClH/c1-8-6-5(7)3-2-4-9-6;;/h2-4H,7H2,1H3,(H,8,9);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZRXIPMFBKNDBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC=N1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1197617-33-6 | |
| Record name | 2-N-methylpyridine-2,3-diamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reduction of Nitro-Substituted Precursors
A common approach to obtain 2,3-diamino pyridine derivatives is via the reduction of nitro-substituted pyridines. For example, the reduction of 2-amino-6-methoxy-3-nitropyridine to 2,3-diamino-6-methoxypyridine dihydrochloride has been well documented and can be adapted for methyl-substituted analogs.
- Reducing Agents: Stannous chloride dihydrate (SnCl2·2H2O), iron, zinc in the presence of concentrated hydrochloric acid.
- Solvent: Polar proton-donating solvents such as water, alcohols, or acidic aqueous solutions.
- Conditions: Temperature range 25–80 °C; typically 35–40 °C for SnCl2 reduction.
- Procedure: The nitro compound is dissolved in concentrated HCl, cooled, and the reducing agent added slowly. The mixture is stirred for several hours, monitored by TLC, then cooled, filtered, and dried to yield the dihydrochloride salt.
- Yield & Purity: Yields around 86% with purity >99% by HPLC have been reported for related compounds.
Methylation of Pyridine Nitrogen
The N-methylation of the pyridine nitrogen can be achieved by:
- Alkylation using methylating agents such as methyl iodide or dimethyl sulfate.
- Alternatively, starting from N-methylated pyridine derivatives can simplify the process.
This step is often carried out after the introduction of amino groups or during the initial synthesis of the substituted pyridine.
Amination via Ammonolysis
Amination at the 2 and 3 positions may involve ammonolysis of dichloropyridine derivatives:
Salt Formation (Dihydrochloride)
The free diamine is converted into the dihydrochloride salt by treatment with hydrochloric acid under controlled pH (7–8) and temperature (10–30 °C), often in aqueous solution. The salt precipitates and is isolated by filtration.
Comparative Data Table of Key Preparation Steps
| Step | Reagents/Conditions | Temperature (°C) | Yield (%) | Notes |
|---|---|---|---|---|
| Nitration of dichloropyridine | Concentrated H2SO4 + HNO3 | Ambient | — | Forms 2,6-dichloro-3-nitropyridine |
| Ammonolysis | Aqueous NH3 in methanol | 35–40 | — | Converts dichloro to amino groups |
| Methoxylation (analogous) | Sodium methoxide in methanol | 10–60 (prefer 25–30) | — | For methoxy analogs; similar conditions apply |
| Reduction | SnCl2·2H2O in concentrated HCl | 35–40 | 86.4 | Produces dihydrochloride salt |
| Salt formation | HCl, pH 7–8 in water | 10–30 (prefer 15) | — | Precipitates dihydrochloride salt |
Note: Specific data for this compound is limited; analogous methods from related compounds inform these conditions.
Research Findings and Notes
- The reduction step is critical and typically uses stannous chloride dihydrate in concentrated HCl to ensure high purity and yield.
- Methoxylation and methylation steps require precise control of temperature and reagent molar ratios to avoid side reactions.
- The ammonolysis step is conducted under mild conditions to prevent decomposition.
- The dihydrochloride salt form is preferred for its stability and ease of isolation.
- Literature lacks direct, detailed protocols specifically for this compound, but the preparation parallels that of closely related diamino-pyridine derivatives.
Chemical Reactions Analysis
Types of Reactions: 2-N-methylpyridine-2,3-diamine dihydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions are common, using reagents like alkyl halides.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
2-N-methylpyridine-2,3-diamine dihydrochloride is widely used in scientific research due to its unique chemical properties. It serves as a building block in the synthesis of various pharmaceuticals and agrochemicals. Additionally, it is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Mechanism of Action
2-N-methylpyridine-2,3-diamine dihydrochloride is similar to other pyridine derivatives such as 2-methylpyridine, 3-methylpyridine, and 4-methylpyridine. its unique structural features, such as the presence of the amino groups and the dihydrochloride moiety, make it distinct in terms of reactivity and applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyridine Backbones
6-Methoxy-N2-methylpyridine-2,3-diamine Dihydrochloride (HC Blue No. 7)
- Molecular Formula : C₇H₁₂Cl₂N₃O
- Key Features : Methoxy group at position 6 and methyl substitution at N2.
- Applications: Used as a hair dye (INCI name: HC Blue No. 7) due to its stable aromatic structure and ability to form colored complexes .
- Comparison: The methoxy group increases electron density on the pyridine ring, altering reactivity compared to the non-methoxy target compound. This substitution enhances stability but reduces basicity at the 3-amino position.
N2,N2-Dimethylpyridine-2,5-diamine Dihydrochloride
- Molecular Formula : C₇H₁₂Cl₂N₃
- Key Features : Two methyl groups on the N2 amine and amine groups at positions 2 and 5.
- Comparison: The 2,5-diamine configuration reduces steric hindrance compared to the 2,3-diamine arrangement, facilitating nucleophilic substitution reactions. However, the dual methyl groups lower solubility in non-polar solvents .
6-Methylpyridine-2,3-diamine Hydrochloride
Substituted Pyridine Derivatives with Aromatic or Aliphatic Modifications
N2-(4-(Dimethylamino)phenyl)pyridine-2,3-diamine Dihydrochloride
- Molecular Formula : C₁₃H₁₇Cl₂N₄
- Key Features: Aromatic dimethylaminophenyl group attached to N2.
- Comparison: The bulky aromatic substituent enhances π-π stacking interactions but reduces solubility in aqueous media. The dimethylamino group introduces strong electron-donating effects, altering redox properties .
2,3-Dimethylbutane-2,3-diamine Dihydrochloride
- Molecular Formula : C₆H₁₈Cl₂N₂
- Key Features : Aliphatic diamine with methyl groups on a butane backbone.
- Applications : Used in polymer chemistry as a crosslinking agent.
- Comparison : The aliphatic structure lacks aromatic conjugation, resulting in lower thermal stability but higher flexibility in forming coordination complexes .
Functional Group Variations
6-[(2-Aminoethyl)amino]pyridine-3-carboxylate Dihydrochloride
- Molecular Formula : C₁₀H₁₇Cl₂N₃O₂
- Key Features: Carboxylate ester and aminoethylamino substituents.
- Applications : Intermediate in peptide-mimetic drug synthesis.
- Comparison : The ester group introduces hydrolytic instability under basic conditions, unlike the more stable amine-functionalized target compound .
Comparative Data Table
Key Findings and Implications
- Substituent Position : 2,3-diamine pyridines (target compound) exhibit higher steric hindrance than 2,5-diamine analogues, affecting reaction kinetics.
- Electron-Donating Groups: Methoxy or dimethylamino substituents enhance aromatic stability but may reduce solubility in polar solvents.
- Safety Profiles: Compounds like (2S)-2,5-Diaminopentanamide dihydrochloride lack thorough toxicological data, necessitating cautious handling .
Biological Activity
2-N-methylpyridine-2,3-diamine dihydrochloride, also referred to as 6-methoxy-N2-methylpyridine-2,3-diamine dihydrochloride, is a compound with notable biological activities. This article details its synthesis, biological properties, and potential applications based on various research studies.
- Molecular Formula : C₇H₁₁N₃O·2HCl
- Molecular Weight : Approximately 226.11 g/mol
- Appearance : Fine grey-violet powder
Biological Activity Overview
The biological activity of this compound has been primarily studied in the context of its toxicity and potential therapeutic effects. Key findings include:
- Antiproliferative Activity : Research has indicated that derivatives of 2-N-methylpyridine exhibit significant antiproliferative effects against various cancer cell lines. For instance, one study reported IC50 values ranging from 1.45 to 4.25 μM for certain derivatives against tested cell lines, suggesting a strong inhibitory effect on cancer cell proliferation .
- Selectivity Towards Cancer Cells : The compound demonstrated selectivity for cancer cells over normal peripheral blood mononuclear cells (PBMC). At higher concentrations (100 µM), it negatively impacted PBMC viability, while at lower concentrations (10 µM), it showed minimal effects, indicating a therapeutic window for selective targeting of cancer cells .
- Mechanism of Action : The mechanism appears to involve cell cycle arrest at the G2/M phase in several cancer types, which is indicative of a specific action mechanism that could be leveraged for targeted cancer therapies .
Toxicological Profile
The compound exhibits moderate acute toxicity with median lethal doses (LD50) reported between 650 to 813 mg/kg in rodent studies. Adverse effects observed included reduced activity and gastrointestinal disturbances . Furthermore, it has been linked to allergic reactions in sensitive individuals, particularly those with prior exposure to hair dye formulations containing this compound .
Table 1: Summary of Biological Activities
Applications
Given its biological properties, this compound is primarily used as a precursor in hair dye formulations due to its ability to react with primary intermediates to form stable dye products. However, its potential as an anticancer agent warrants further investigation, especially considering its selective toxicity towards cancer cells.
Q & A
Q. How to troubleshoot low yields in large-scale synthesis?
- Methodological Answer :
- Process Optimization : Scale-up reactions often suffer from inefficient mixing or heat transfer. Use flow chemistry for better control .
- Byproduct Analysis : Identify impurities via LC-MS; adjust reaction stoichiometry (e.g., excess methyl halide) or temperature .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
